molecular formula C20H14O8 B1220034 Nogalonic acid

Nogalonic acid

Cat. No.: B1220034
M. Wt: 382.3 g/mol
InChI Key: WTOVDVFGOSWBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nogalonic acid is a dihydroxyanthraquinone that is 1,8-dihydroxy-9,10-anthraquinone which is substituted a position 2 by a 3-oxobutanoyl group and at position 3 by a carboxymethyl group. An intermediate in the biosynthesis of nogalamycin. It has a role as a bacterial metabolite. It is an oxo monocarboxylic acid, a polyphenol, a polyketide and a dihydroxyanthraquinone. It is a conjugate acid of a nogalonate(2-).

Scientific Research Applications

  • Nogalonic Acid in Antibiotic Biosynthesis :

    • This compound methyl ester cyclase (SnoaL) is involved in the biosynthesis of the polyketide antibiotic nogalamycin. SnoaL catalyzes the final ring-closure step, as detailed in a study focusing on the crystallization and preliminary crystallographic data of SnoaL (Sultana et al., 2004).
    • Another research highlights the role of the snoaL gene in dictating the C-9 stereochemistry of anthracyclines, a class of antibiotics. This gene is crucial for the production of nogalamycinone, a derivative of this compound (Torkkell et al., 2000).
  • This compound in Enzymatic Studies :

    • The enzyme 12-deoxy-nogalonic acid oxygenase (SnoaB) catalyzes the oxygenation of 12-deoxy-nogalonic acid to produce this compound, a key step in the biosynthesis of nogalamycin in Streptomyces nogalater. This study involves the expression, purification, and crystallization of SnoaB (Koskiniemi et al., 2009).
    • Research on SnoaB, a cofactor-independent monooxygenase, reveals its role in converting 12-deoxythis compound to this compound. The study provides insights into its crystal structure and suggests a potential enzymatic reaction mechanism (Grocholski et al., 2010).
  • Interaction with DNA :

    • Nogalamycin, which is derived from this compound, has been studied for its interaction with DNA. A study from 1965 delves into its differential interaction with DNA of varying base compositions, providing insights into its cytotoxicity and biochemical action on mammalian cells (Bhuyan & Smith, 1965).
  • In Biotechnological Applications :

    • This compound's derivatives have been explored in biotechnological applications. For instance, heterologous expression of Streptomyces nogalater nogalamycin biosynthesis genes led to the production of hybrid anthracycline antibiotics, opening avenues for the development of novel cytostatic drugs (Ylihonko et al., 1996).

Properties

Molecular Formula

C20H14O8

Molecular Weight

382.3 g/mol

IUPAC Name

2-[4,5-dihydroxy-9,10-dioxo-3-(3-oxobutanoyl)anthracen-2-yl]acetic acid

InChI

InChI=1S/C20H14O8/c1-8(21)5-13(23)15-9(7-14(24)25)6-11-17(19(15)27)20(28)16-10(18(11)26)3-2-4-12(16)22/h2-4,6,22,27H,5,7H2,1H3,(H,24,25)

InChI Key

WTOVDVFGOSWBFR-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Canonical SMILES

CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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